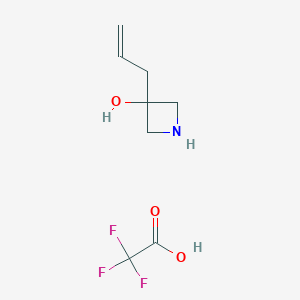

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid

Description

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid (TFA) is a salt formed between the azetidine derivative 3-(prop-2-en-1-yl)azetidin-3-ol and trifluoroacetic acid. Key properties include:

- Molecular Formula: C₈H₁₂F₃NO₂

- Molecular Weight: 211.18 g/mol

- Solubility: Chloroform, methanol, and DMSO (slightly)

- Applications: Primarily used as a research chemical in medicinal chemistry and drug discovery .

Trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and stability. TFA is highly acidic (pKa ~0.23) due to electron-withdrawing fluorine atoms, making it a strong protonating agent in synthetic protocols .

Properties

IUPAC Name |

3-prop-2-enylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNASPSWSDRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 3-(Prop-2-en-1-yl)azetidin-3-ol; Trifluoroacetic Acid

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid, also known as 3-allylazetidine 2,2,2-trifluoroacetate, is a chemical compound with the molecular formula . This compound has applications spanning medicinal chemistry, materials science, and biological studies. Its unique trifluoroacetate group enhances its stability and solubility, making it suitable for various research applications.

Anticancer Properties

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid has demonstrated significant antiproliferative effects against various cancer cell lines. The compound's primary mechanism of action involves binding to the colchicine-binding site on tubulin, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Effects on Breast Cancer Cells

- The compound has shown tubulin-destabilizing effects, inhibiting cell proliferation and inducing apoptosis in MCF-7 and MDA-MB-231 breast cancer cells.

- In vitro antiproliferative activities in MCF-7 breast cancer cells were significant, particularly for compounds 9h, 9q, 9r, 10p, and 10r .

- 3-(Prop-1-en-2-yl)azetidinones 9a -9x , 3-Allylazetidinones 10a -10s and 3-butadienyl-β-lactams 11a -11s were examined in the human breast cancer cell line MCF-7 (ER positive), with CA-4 used as a reference compound .

The following table summarizes the effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | ~0.5 | Apoptosis induction |

| MDA-MB-231 (breast) | ~0.7 | Cell cycle arrest |

| HT-29 (colon cancer) | ~1.0 | Antiproliferative activity |

Other Potential Applications

- Cannabinoid Receptor Modulation: Substituted 3-alkyl and 3-alkenyl azetidine derivatives are modulators of the Cannabinoid-1 (CB1) receptor, useful in treating diseases mediated by the CB1 receptor . They act as antagonists and/or inverse agonists of the CB1 receptor .

- Treatment of Neurological Disorders: These compounds are useful as centrally acting drugs for treating psychosis, memory deficits, cognitive disorders, migraine, neuropathy, neuro-inflammatory disorders (such as multiple sclerosis and Guillain-Barre syndrome), and inflammatory sequelae of viral encephalitis, cerebral vascular accidents, head trauma, anxiety disorders, stress, epilepsy, Parkinson's disease, movement disorders, and schizophrenia .

- Substance Abuse and Eating Disorders: They can also treat substance abuse disorders, particularly those related to opiates, alcohol, marijuana, and nicotine, including smoking cessation. Additionally, they are useful in treating obesity or eating disorders associated with excessive food intake and related complications like left ventricular hypertrophy .

- Antiviral Activity: Some azetidinone derivatives have shown antiviral activity against human coronaviruses, suggesting broader applications for compounds like 3-(Prop-2-en-1-yl)azetidin-3-ol.

Case Studies

Study on Breast Cancer Cells:

- A study evaluated the antiproliferative activity of 3-(Prop-2-en-1-yl)azetidin-3-ol against several breast cancer cell lines.

- Results indicated a significant reduction in cell viability at nanomolar concentrations, with a detailed analysis showing increased markers for apoptosis such as caspase activation.

Pharmacokinetic Profiling:

- Pharmacokinetic profiling of a related compound, 4-(azetidin-1-yl)-3-methylpiperidine (compound 31), was conducted in rats, dogs, and cynomolgus monkeys .

- The in vivo clearance of compound 31 across species was within twofold of predicted hepatic clearance, demonstrating good in vivo/in vitro correlation .

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azetidine-TFA Salts

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects: The allyl group in the parent compound confers reactivity for further functionalization (e.g., Michael addition) . The thiazolyl group (in ) adds a heterocyclic moiety, often associated with antimicrobial or anticancer activity.

Key Observations :

- TFA in Deprotection: TFA is commonly used to remove tert-butyl carbamate (Boc) protecting groups, as seen in the synthesis of 3-(3-aminopropyl)-6-chloro-1H-benzimidazol-2-one; TFA ().

- Yield Variability: Antiproliferative azetidinones () show moderate yields (27–56%), influenced by steric hindrance from substituents like 3,4,5-trimethoxyphenyl.

Key Observations :

- The allyl-azetidine-TFA compound is primarily a building block, whereas antiproliferative azetidinones (e.g., 13e in ) demonstrate direct biological activity via tubulin interaction.

- Substituents like 3,4,5-trimethoxyphenyl () enhance cytotoxicity, likely by improving target binding affinity.

Biological Activity

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C8H12F3NO3

- Molecular Weight : 211.184 g/mol

- CAS Number : 2126162-15-8

The compound features a trifluoroacetate group, which enhances its stability and solubility compared to similar compounds, making it suitable for various applications in biological research.

Synthesis

The synthesis of 3-(Prop-2-en-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with allyl bromide under basic conditions. Common bases used include sodium hydride or potassium carbonate, facilitating nucleophilic substitution reactions.

Anticancer Properties

Research indicates that 3-(Prop-2-en-1-yl)azetidin-3-ol exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown efficacy in:

- Breast Cancer : The compound has demonstrated tubulin-destabilizing effects, inhibiting cell proliferation and inducing apoptosis in MCF-7 and MDA-MB-231 breast cancer cells .

The primary mechanism of action involves binding to the colchicine-binding site on tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The following table summarizes the effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | ~0.5 | Apoptosis induction |

| MDA-MB-231 (breast) | ~0.7 | Cell cycle arrest |

| HT-29 (colon cancer) | ~1.0 | Antiproliferative activity |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the antiproliferative activity of 3-(Prop-2-en-1-yl)azetidin-3-ol against several breast cancer cell lines. Results indicated a significant reduction in cell viability at nanomolar concentrations, with a detailed analysis showing increased markers for apoptosis such as caspase activation .

- Antiviral Activity : While primarily studied for anticancer properties, some derivatives of azetidinone compounds have shown antiviral activity against human coronaviruses, indicating potential broader applications for compounds like 3-(Prop-2-en-1-yl)azetidin-3-ol .

Research Findings

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(Prop-2-en-1-yl)azetidin-3-ol using TFA?

- Methodological Answer : The synthesis typically involves cyclization reactions or nucleophilic substitutions. For example, TFA may act as a catalyst or counterion during azetidine ring formation. A common approach includes reacting allyl derivatives (e.g., allyl bromide) with azetidin-3-ol precursors under acidic conditions. Purification often employs reverse-phase chromatography with TFA (0.1% v/v) in the mobile phase to enhance resolution . Critical parameters include reaction temperature (20–65°C), solvent choice (e.g., nitromethane or DMF), and stoichiometric control of TFA to avoid over-acidification .

Q. How does TFA influence the purification of 3-(Prop-2-en-1-yl)azetidin-3-ol via HPLC?

- Methodological Answer : TFA is a key ion-pairing agent in reverse-phase HPLC, improving peak sharpness and resolution for polar compounds. For azetidine derivatives, a 0.1% v/v TFA in water/acetonitrile gradients is standard. Adjusting TFA concentration (0.05–0.5%) can mitigate tailing or co-elution issues. Post-run, TFA is removed via lyophilization or neutralization with bases like triethylamine .

Q. What are the solubility and stability considerations for TFA in experimental setups?

- Methodological Answer : TFA is highly soluble in water, DMF, and dichloromethane, making it versatile for homogeneous reaction conditions. However, its strong acidity (pKa ~0.23) necessitates pH monitoring to prevent undesired hydrolysis of sensitive substrates. Stability studies should include NMR or LC-MS to detect decomposition products, especially in prolonged storage (>24 hours) at room temperature .

Advanced Research Questions

Q. How can researchers address contradictions in TFA’s catalytic efficiency across different reaction systems?

- Methodological Answer : Discrepancies in TFA’s performance (e.g., in cycloadditions vs. protecting group removal) arise from solvent polarity, substrate steric effects, and TFA concentration. Systematic studies should:

- Vary TFA stoichiometry (5–20 mol%).

- Compare aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents.

- Use kinetic profiling (e.g., in situ IR) to monitor intermediate formation. For example, TFA’s role in iminium ylide generation for pyrrolidine synthesis requires precise control of protonation states .

Q. What analytical challenges arise when characterizing TFA-containing compounds via NMR, and how can they be resolved?

- Methodological Answer : TFA’s strong trifluoromethyl signal (~-76 ppm in F NMR) can obscure nearby resonances. Mitigation strategies include:

- Deuterated solvents to reduce background noise.

- Neutralizing TFA with NaOD or DIPEA before analysis.

- Employing C-HSQC to resolve overlapping peaks in azetidine derivatives. For crystallography, SHELXL refinement can model TFA counterions and disorder, leveraging high-resolution data (≤1.0 Å) to avoid artifacts .

Q. How do environmental and safety factors influence the use of TFA in large-scale synthesis?

- Methodological Answer : TFA’s environmental persistence (half-life >10 years) and high water solubility necessitate strict waste management. Labs should:

- Neutralize waste streams with calcium carbonate to precipitate trifluoroacetate salts.

- Explore alternatives (e.g., formic acid) for less critical applications.

- Monitor airborne TFA levels (<0.1 ppm) using OSHA-recommended sorbent tubes. Ecotoxicological assessments (e.g., algal growth inhibition assays) are advised for disposal compliance .

Q. What strategies optimize TFA’s role in solid-phase peptide synthesis (SPPS) without compromising product integrity?

- Methodological Answer : In SPPS, TFA cleaves peptides from resins but can cause side reactions (e.g., tert-butyl group hydrolysis). Best practices include:

- Using scavengers (e.g., triisopropylsilane) to trap carbocations.

- Limiting cleavage time (<2 hours) at 0–4°C.

- Post-cleavage purification via dialysis or size-exclusion chromatography to remove TFA adducts. LC-MS with TFA-free mobile phases (e.g., formic acid) ensures accurate mass verification .

Data Contradiction and Refinement

Q. How should researchers reconcile conflicting reports on TFA’s Henry’s Law constant in atmospheric studies?

- Methodological Answer : Discrepancies in Henry’s Law constants (e.g., 278–298 K range) stem from experimental setups (static vs. dynamic gas-liquid systems). To resolve:

- Replicate measurements using headspace gas chromatography with ionic strength adjustments.

- Cross-validate with quantum-chemical calculations (e.g., COSMO-RS) for activity coefficients.

- Reference standardized datasets from UNEP assessments to align with regulatory frameworks .

Q. What crystallographic refinements are critical when TFA is present as a counterion?

- Methodological Answer : SHELXL refinement must account for TFA’s partial occupancy and disorder. Steps include:

- Assigning anisotropic displacement parameters to fluorine atoms.

- Using restraints (ISOR, SIMU) to stabilize geometry.

- Validating hydrogen-bonding networks with Olex2 or Mercury to ensure plausible intermolecular interactions. High-resolution data (e.g., synchrotron sources) are preferred for accurate modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.